3-Oxoindoline-2-carboxylic acid
Description
Contextualization within Indoline (B122111) and Oxindole (B195798) Heterocyclic Chemistry
3-Oxoindoline-2-carboxylic acid belongs to the indoline family of heterocyclic compounds. The core of this family is indoline, a bicyclic structure where a benzene (B151609) ring is fused to a five-membered, nitrogen-containing ring. When a carbonyl group is introduced at the second position of the indoline ring, it forms an oxindole.
The compound in focus, this compound, is a specialized derivative of oxindole. It is characterized by two key functional groups: a ketone (oxo group) at the C3 position and a carboxylic acid at the C2 position of the indoline skeleton. This specific arrangement of functional groups within the oxindole scaffold imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Table 1: Key Properties of this compound and Related Structures
| Property | This compound | Indoline | Oxindole |
| Molecular Formula | C₉H₇NO₃ | C₈H₉N | C₈H₇NO |
| Molar Mass | 177.16 g/mol | 119.16 g/mol | 133.15 g/mol |
| Core Structure | Oxindole | Indoline | Oxindole |
| Key Functional Groups | Ketone (C3), Carboxylic Acid (C2) | Amine | Amide, Ketone |
| CAS Number | 708-38-3 | 496-15-1 | 59-48-3 |
Historical Perspective on Oxoindoline Scaffolds in Synthetic and Medicinal Chemistry
The oxindole scaffold is not a recent discovery; it has a rich history rooted in natural product chemistry. The first oxindole alkaloids were isolated from plants of the Uncaria genus, traditionally used in folk medicine. This natural origin sparked the interest of medicinal chemists, who have been exploring the therapeutic potential of the oxindole nucleus since at least 1945. researchgate.net
Over the decades, the oxindole framework has earned the designation of a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, thus appearing in a disproportionately high number of bioactive compounds. The versatility of the oxindole ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological activities.
Table 2: Historical Milestones of the Oxindole Scaffold
| Time Period | Key Development | Significance |
| Early 20th Century | Isolation of the first oxindole alkaloids from Uncaria species. | Revealed the natural existence and potential bioactivity of the oxindole core. |
| Post-1945 | Increased efforts in the synthesis of novel oxindole derivatives by medicinal chemists. researchgate.net | Marked the beginning of systematic exploration of the oxindole scaffold for therapeutic applications. |
| Late 20th Century | Discovery of synthetic oxindoles as potent kinase inhibitors. | Established oxindoles as a key pharmacophore in the development of targeted cancer therapies. |
| 2000s-Present | Development of drugs like Sunitinib, which feature an oxindole core. | Solidified the importance of the oxindole scaffold in modern medicine. researchgate.net |
Structural Significance and Reactivity Potential of the this compound Moiety
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. As a β-keto acid integrated into a heterocyclic system, it possesses multiple reactive sites that can be selectively targeted in chemical synthesis.
The Carboxylic Acid Group (-COOH): This functional group is acidic and can undergo a range of standard carboxylic acid reactions. khanacademy.orglibretexts.orgopenstax.org These include:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amide Formation: Reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to yield amides. libretexts.orgopenstax.org
Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride. libretexts.org
Conversion to Acid Chlorides: Reaction with reagents such as thionyl chloride (SOCl₂) to produce highly reactive acid chlorides, which are themselves versatile intermediates. libretexts.orgopenstax.org
The C3-Oxo Group (C=O): The ketone at the C3 position is highly reactive. It can participate in various condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups, a common strategy for building molecular complexity.
Decarboxylation: A hallmark reaction of β-keto acids is decarboxylation, the loss of carbon dioxide upon heating. youtube.comorganicchemistrytutor.commasterorganicchemistry.com In the case of this compound, this reaction would yield 3-oxoindoline (isatin), a valuable synthetic precursor in its own right. This transformation can occur under relatively mild conditions, sometimes even spontaneously. organicchemistrytutor.com
The Indoline Nitrogen (N-H): The nitrogen atom of the indoline ring is a secondary amine and can be functionalized through alkylation or acylation, allowing for further diversification of the molecular structure.
Table 3: Reactivity Profile of this compound
| Reactive Site | Type of Reaction | Potential Products |
| Carboxylic Acid (C2) | Fischer Esterification | Esters |
| Amide Coupling | Amides | |
| Reduction | Primary Alcohols | |
| Conversion to Acid Chloride | Acid Chlorides | |
| Ketone (C3) | Condensation Reactions | C3-substituted oxindoles |
| β-Keto Acid System | Decarboxylation | Isatin (B1672199) (3-oxoindoline) |
| Indoline Nitrogen | N-Alkylation/N-Acylation | N-substituted oxindoles |
Overview of Current Research Trajectories and Future Opportunities
The unique structural features and reactivity of this compound make it a compound of great interest for future chemical research, particularly in the domain of drug discovery and materials science.
Current research involving oxindole scaffolds is heavily focused on the development of new therapeutic agents. Derivatives of 3-substituted-2-oxoindoles are being actively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Furthermore, indole-based carboxylic acids have shown promise as inhibitors of viral enzymes, indicating potential applications in antiviral drug development.
The future for this compound lies in its application as a versatile chemical building block. Its multiple reactive sites allow for the creation of diverse libraries of compounds through combinatorial chemistry. These libraries can then be screened for biological activity against a wide range of diseases. Specific areas of opportunity include:
Synthesis of Complex Heterocycles: The compound can serve as a starting point for the synthesis of more complex, fused heterocyclic systems and spirocyclic oxindoles, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.
Development of Novel Kinase Inhibitors: By modifying the substituents on the oxindole ring and the carboxylic acid group, new generations of selective and potent kinase inhibitors can be designed and synthesized. nih.gov
Materials Science: The rigid, planar structure of the oxindole core, combined with its capacity for functionalization, makes it an interesting candidate for the development of new organic materials with specific electronic or photophysical properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,7,10H,(H,12,13) |
InChI Key |
QITAIBJUYYDJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxoindoline 2 Carboxylic Acid and Its Derivations
Classical Synthetic Approaches to the 3-Oxoindoline Core
Traditional methods for synthesizing the 3-oxoindoline core often rely on well-established organic reactions, primarily focusing on building the heterocyclic ring system and then modifying functional groups to introduce the carboxylic acid moiety.
Ring-Closure Strategies
The construction of the bicyclic indoline (B122111) framework is the cornerstone of synthesizing these compounds. A common strategy involves the reductive cyclization of nitro-aromatic precursors. For instance, (4-cyano-2-nitro-phenyl)acetic acid can undergo reductive cyclization to form the oxindole (B195798) scaffold. google.com This is often followed by saponification of the nitrile group and subsequent esterification to yield the desired carboxylic acid functionality. google.com Another approach starts with the esterification of 3-nitro-benzoic acid, followed by an electrophilic substitution with chloroacetic acid methyl ester. google.com The resulting 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester can then undergo a hydrogenation and intramolecular amidation sequence to furnish the 6-methoxycarbonyl-2-oxindole. google.com
Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing cyclic structures. organic-chemistry.org This method allows for the formation of 5- to 30-membered cyclic alkenes and is driven by the removal of a volatile byproduct like ethene when using terminal olefins. organic-chemistry.org The key intermediate in this process is a metallacyclobutane. organic-chemistry.org
Functional Group Interconversions Leading to the Carboxylic Acid
Once the core 3-oxoindoline structure is in place, various functional group interconversions can be employed to introduce the carboxylic acid at the 2-position. A nitrile group, for example, can be hydrolyzed to a carboxylic acid. This can be achieved through acidic or basic conditions. The nitrile itself can be introduced by displacement of a halide or sulfonate with a cyanide anion. vanderbilt.edu
Alternatively, an existing ester group can be saponified to the corresponding carboxylic acid. google.com The conversion of alcohols to carboxylic acids is another viable route. imperial.ac.uksolubilityofthings.com Primary alcohols can be oxidized first to aldehydes and then to carboxylic acids using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Oxidative cleavage of olefins using ozonolysis followed by an oxidative work-up with hydrogen peroxide can also yield carboxylic acids. imperial.ac.uk
Modern and Sustainable Synthetic Methodologies
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This has led to the exploration of transition metal catalysis, organocatalysis, and green chemistry principles in the synthesis of 3-oxoindoline-2-carboxylic acid and its derivatives.
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Rhodium)
Transition metals, particularly palladium, have been instrumental in developing new synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, Hiyama, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, a palladium-catalyzed double ring-closure strategy has been developed for the synthesis of complex chromene derivatives, showcasing the power of this approach in building intricate molecular architectures. acs.org
Ruthenium catalysts are prominent in ring-closing metathesis reactions, offering tolerance to a variety of functional groups. organic-chemistry.org Iron-catalyzed cyclization has also been reported for the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines, suggesting potential applicability to oxindole synthesis. rsc.org While many methods utilize precious metals, there is a growing interest in developing strategies that avoid transition metals to enhance the environmental friendliness of the synthesis. nih.gov
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to catalyze reactions, has gained significant traction as a powerful tool in asymmetric synthesis. rsc.org This approach is particularly valuable for constructing chiral centers, such as the quaternary carbon at the 3-position of the oxindole ring. rsc.orgbeilstein-journals.org Chiral phosphoric acids are effective catalysts for the asymmetric synthesis of arylindolyl indolin-3-ones, yielding products with high enantioselectivity and diastereoselectivity. researchgate.net These catalysts are believed to activate the substrates through hydrogen bonding interactions. researchgate.net
Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Solvent-Free Reactions)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ajrconline.orgrsc.org Microwave-assisted synthesis has emerged as a key technology in this area, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgrsc.org This technique can be applied to reactions using water as a solvent, high-boiling organic solvents, or even in the absence of a solvent. youtube.com
Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including 3-hydroxy-2-oxindole derivatives. mdpi.com For instance, the microwave-assisted decarboxylative condensation of isatins with malonic acid can produce these derivatives in high yields (up to 98%) within minutes. mdpi.com Furthermore, solvent-free Passerini reactions of isocyanides, isatins, and carboxylic acids have been developed to produce 3,3-disubstituted oxindole derivatives in high yields. google.com
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral centers, particularly quaternary stereocenters at the C3-position of the oxindole ring, is a challenging yet crucial aspect of synthesizing biologically active molecules. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral this compound analogs.
Asymmetric Catalysis in Indoline/Oxoindoline Synthesis
Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, stands as a powerful tool for the enantioselective synthesis of 3-substituted-3-hydroxyoxindoles, which are direct precursors to this compound derivatives.
Organocatalysis has emerged as a particularly effective strategy. For instance, the Morita-Baylis-Hillman (MBH) reaction of isatins with acrolein, catalyzed by β-isocupreidine, provides access to enantiomerically enriched 3-substituted 3-hydroxyoxindoles. This reaction is notable as it represents the first instance of a ketone being used as the electrophile and acrolein as the nucleophile in a highly enantioselective catalytic asymmetric MBH reaction.
Transition metal catalysis also plays a pivotal role. Chiral ligand/metal complexes have been extensively used to achieve good to excellent enantioselectivities and high yields in the synthesis of enantioenriched 3-hydroxyoxindoles. For example, ruthenium-catalyzed hydrohydroxyalkylation of olefins with 3-hydroxy-2-oxindoles has been reported. Furthermore, palladium complexes with chiral ligands, such as bis(oxazoline) ligands, have been shown to catalyze the asymmetric allylation of 3-O-Boc-oxindole, yielding 3-allyl-3-hydroxyoxindoles with high enantioselectivity. nih.gov
A variety of catalysts have been explored for the asymmetric synthesis of 3-hydroxyoxindoles, as summarized in the table below.
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| β-Isocupreidine | Morita-Baylis-Hillman | Isatins, Acrolein | Up to 99% | |
| Cinchona alkaloid-derived thiourea | Michael Addition | Indolylidenecyanoacetates, Nitroalkanes | Good to high | acs.org |
| Pd/[Pd(η³-C₃H₅)Cl]₂ / Bis(oxazoline) | Allylation | 3-O-Boc-oxindole | Up to 97% | nih.gov |
| Chiral Scandium Complex | α-Amination | 3-Substituted 2-oxindoles | 92-96% | sigmaaldrich.com |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries offer a reliable method for controlling stereochemistry during the synthesis of chiral molecules. nih.gov The temporary incorporation of a chiral auxiliary onto the substrate directs the stereochemical outcome of a reaction, after which the auxiliary can be removed. nih.gov
Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including the synthesis of chiral oxindole derivatives. researchgate.netsci-hub.sesantiago-lab.com The chiral auxiliary is first attached to a carboxylic acid derivative, which is then used in a subsequent stereoselective reaction. For example, an N-acyloxazolidinone can be converted into a chiral enolate, which then reacts diastereoselectively with an electrophile. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary.
In the context of this compound synthesis, an Evans auxiliary can be used to control the stereochemistry of a substituent introduced at the C3 position. For instance, an aldol (B89426) reaction between a chiral titanium enolate derived from an Evans propionyl oxazolidinone and an aldehyde can proceed with high diastereoselectivity. researchgate.net Subsequent transformation of the aldol product would then lead to the desired chiral 3-substituted-3-hydroxy-2-oxindole, a precursor to the target carboxylic acid.
| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Ratio (dr) | Reference |
| Evans Oxazolidinone | Aldol Reaction | Formation of a rigid chelated (Z)-enolate | 98:2 | williams.edu |
| Evans Oxazolidinone | Alkylation | Reaction with allyl iodide | 98:2 | williams.edu |
| Camphorsultam | Michael Addition | Stereoselective addition of thiols | High | uic.edu |
Enzymatic Resolution and Biocatalytic Pathways
Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds. units.it Enzymes can be used for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of a target molecule.
Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols and their derivatives. polimi.itnih.gov In the context of this compound analogs, lipases can be employed to resolve racemic 3-substituted-3-hydroxyoxindoles. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles, affording the corresponding (R)-acetates with up to 99% enantiomeric excess (ee) and the remaining (S)-alcohols with up to 78% ee. nih.gov
Another biocatalytic approach is deracemization, where a racemic mixture is converted into a single enantiomer. Photochemical deracemization of 3-substituted oxindoles has been achieved using a chiral benzophenone (B1666685) catalyst, yielding enantiomerically pure or enriched material with up to 99% ee. d-nb.infonih.govchemistryviews.org This method allows for the predictable editing of the stereogenic center at the C3 position.
| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acetylation) | 1,3-Dialkyl-3-hydroxymethyl oxindoles | Up to 99% (R-acetate), Up to 78% (S-alcohol) | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution (Hydrolysis) | Aromatic Morita-Baylis-Hillman acetates | >90% | d-nb.info |
| Pseudomonas fluorescens Lipase | Kinetic Resolution (Hydrolysis) | Aromatic Morita-Baylis-Hillman acetates | >90% | d-nb.info |
Multicomponent Reaction Strategies for Functionalized Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. capes.gov.brthieme.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of functionalized oxindole derivatives. beilstein-journals.orgnih.govbohrium.comresearchgate.net
The Ugi three-component reaction (Ugi-3CR) of a preformed chiral ketimine derived from isatin (B1672199) with various isocyanides and carboxylic acids provides a straightforward route to novel chiral 3,3-disubstituted 3-aminooxindoles. nih.govbeilstein-journals.org This reaction proceeds in a stereocontrolled manner, with the chirality of the final product being induced by the chiral amine residue of the ketimine. beilstein-journals.org
Similarly, a Ugi four-center three-component reaction involving isatin, an isocyanide, and a β-amino acid can be used to synthesize β-lactam-containing 3,3-disubstituted oxindoles in a single step and with generally high yields. nih.gov When chiral, non-racemic β-amino acids are used, the products are obtained as enantiomerically pure β-lactam diastereoisomers. nih.gov
| Multicomponent Reaction | Components | Product | Key Features | Reference |
| Ugi 3CR | Chiral ketimine from isatin, isocyanide, carboxylic acid | Chiral 3,3-disubstituted 3-aminooxindoles | Stereocontrolled, good yields, high diastereoselectivity | nih.govbeilstein-journals.org |
| Ugi 4C-3CR | Isatin, isocyanide, β-amino acid | β-Lactam-containing 3,3-disubstituted oxindoles | One-step synthesis, high yields, enantiomerically pure products with chiral β-amino acids | nih.gov |
| Copper-catalyzed MCR | 2-Methylindole, aromatic aldehydes, cyclic dienophiles | Spirotetrahydrocarbazoles | High diastereoselectivity | nih.gov |
Post-Synthetic Functionalization and Derivatization Strategies
Following the construction of the core this compound scaffold, further functionalization can be achieved through various chemical transformations.
N-Substitution Reactions of the Indoline Nitrogen
The nitrogen atom of the indoline ring is a common site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the molecule.
N-Alkylation and N-Arylation: The indoline nitrogen can be alkylated or arylated using various methods. For instance, electrochemical methods have been developed for the C-H functionalization of oxindoles, which can lead to N-substituted products. acs.orgacs.orgresearchgate.net Copper-catalyzed N-arylation of oxindoles has also been reported. sci-hub.se
N-Vinylation: The introduction of a vinyl group on the indoline nitrogen can be achieved through copper-catalyzed N-vinylation reactions. A CuF₂/DMAP catalytic system has been shown to be effective for the vinylsilane-promoted N-vinylation of amides and azoles at room temperature without the need for an external fluoride (B91410) source. organic-chemistry.org
Other N-Functionalizations: The indoline nitrogen can also be functionalized with other electrophiles. For example, electrochemical methods allow for the functionalization of oxindoles through C-O, C-C, and C-N bond formation, providing a versatile approach to a wide range of N-substituted derivatives. acs.orgacs.org
| Reaction Type | Reagents and Conditions | Substrate | Product | Reference |
| N-Arylation | Aryl halides, Cu₂O catalyst | Indole-2-carboxylic acids | N-Aryl indoles | |
| N-Vinylation | Vinylsilane, CuF₂/DMAP | Amides, Azoles | N-Vinylated products | organic-chemistry.org |
| Electrochemical C-H Functionalization | Graphite electrodes, Et₄NOTs, ROH, MeCN | 3-Substituted indolin-2-ones | N-Substituted oxindoles | acs.org |
An exploration of the synthetic strategies for creating derivatives of this compound reveals a versatile scaffold amenable to a wide range of chemical modifications. The inherent reactivity of its carboxylic acid moiety, the aromatic benzene (B151609) ring, and the lactam portion of the structure allows for the introduction of diverse functional groups. These modifications are crucial for tuning the molecule's properties for various applications in medicinal chemistry and materials science. This article delves into specific synthetic methodologies for derivatization, focusing on esterification, aromatic ring functionalization, and techniques to control the position of these modifications.
2 Modifications and Esterification of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the 3-oxoindoline core is a prime site for chemical modification, most commonly through esterification. This transformation not only masks the acidic proton but also introduces a variety of alkoxy groups, which can significantly alter the molecule's steric and electronic properties.
The most fundamental method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction to completion, the alcohol is often used as the solvent, or water is removed as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A series of proton transfers follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the resulting ester yields the final product. masterorganicchemistry.comyoutube.com
Beyond simple esterification, the carboxylic acid can be converted into other functional groups. For instance, it can be transformed into amides by reacting with amines using coupling agents or by first converting the acid to a more reactive acyl chloride. The synthesis of 3-substituted-2-oxoindole analogues has been achieved by condensing isatin with amino acids, demonstrating the versatility of the core structure in forming peptide-like bonds. nih.gov Similarly, the synthesis of 1-(2-Hydroxyphenyl)-5-oxo-N'-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide involves the reaction of a hydrazide with indoline-2,3-dione, showcasing the potential for creating complex hydrazone linkages. nih.gov
Table 1: Methods for Esterification of Carboxylic Acids
| Method | Reagents & Catalysts | Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄, TsOH) | Heating, often with excess alcohol as solvent | Reversible reaction; water removal drives equilibrium. masterorganicchemistry.comchemguide.co.uk |
| Peptide Coupling Reagents | Alcohol (R'-OH), TBTU, TATU, or COMU, Organic Base | Room temperature | Fast and efficient for primary and secondary alcohols. organic-chemistry.org |
| Silica (B1680970) Chloride Catalysis | Alcohol (R'-OH), Silica chloride | Not specified | Efficient for both esterification and transesterification. organic-chemistry.org |
| Dialkyl Dicarbonates | Dialkyl dicarbonate, Lewis acid (e.g., MgCl₂), Alcohol | Not specified | Forms a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org |
3 Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Alkylation, Amination)
The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents. The regiochemical outcome of these reactions is governed by the directing effects of the existing groups on the ring.
Halogenation Halogenation involves the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring. khanacademy.org This is typically achieved using a diatomic halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst or through enzymatic methods. nih.govyoutube.com Enzymatic halogenation, using halogenase enzymes, offers an environmentally benign alternative with high regioselectivity. nih.gov For instance, the RebH enzyme variant 3-LSR has been used for the bromination of indole (B1671886) derivatives, confirming the formation of 3-bromoindoles. nih.gov While direct halogenation of the oxoindoline ring, the specific substitution pattern (positions 4, 5, 6, or 7) depends on the reaction conditions and the directing influence of the substituents.
Nitration Nitration introduces a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitration of electronegatively substituted indoles, such as 3-acetylindole (B1664109), with concentrated nitric acid predominantly yields the 6-nitro derivative, with smaller amounts of the 4-nitro product. umn.edu The synthesis of various bz,3-dinitroindoles (where 'bz' refers to the benzene ring) has been described, starting from precursors like 6-nitroindole-3-carboxaldehyde or ethyl 7-nitroindole-2-carboxylate, demonstrating that nitration can be directed to specific positions on the benzene ring. umn.edu A non-acidic method for the regioselective synthesis of 3-nitroindoles has also been developed using trifluoroacetyl nitrate, which is generated in situ. nih.gov
Alkylation Aromatic alkylation, a Friedel-Crafts reaction, is challenging on the oxoindole core due to competing N-alkylation and C3-alkylation. researchgate.netacs.org However, methods for the selective C2-alkylation of 3-alkylindoles using unactivated alkenes and a catalytic amount of hydroiodic acid (HI) have been developed. nih.gov Palladium-catalyzed remote C-H activation provides another route to spiro-oxoindole derivatives through a cascade process. rsc.org While much research focuses on the pyrrole (B145914) ring, functionalization of the benzene portion can be achieved, though it often requires specific strategies to control regioselectivity.
Amination Direct amination of the aromatic ring is uncommon. A more standard approach involves a two-step sequence: nitration of the aromatic ring followed by reduction of the nitro group to an amine (–NH₂). Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation. Reductive amination, which involves the reaction of a ketone or aldehyde with an amine to form an imine followed by reduction, is a powerful method for synthesizing amines but is not a direct functionalization of the aromatic ring itself. youtube.comyoutube.com A chiral N,N'-dioxide-nickel(II) complex has been used for the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines, though this functionalizes the C3 position rather than the aromatic ring. nih.gov
Table 2: Aromatic Ring Functionalization Reactions
| Reaction | Typical Reagents | Electrophile/Key Intermediate | Typical Product |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halonium ion (Br⁺, Cl⁺) | Aryl halide |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Nitroarene masterorganicchemistry.com |
| Alkylation (Friedel-Crafts) | R-Cl, AlCl₃ | Carbocation (R⁺) | Alkylarene |
| Amination (via Nitration) | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd | 1. NO₂⁺ 2. Reduction | Arylamine |
4 Regioselective Functionalization Techniques
Achieving regioselectivity—the control over the position of functionalization—is paramount in the synthesis of complex molecules. For the this compound scaffold, the substitution pattern is dictated by the electronic properties of the existing functional groups and the choice of synthetic methodology.
For example, the nitration of 3-acetylindole gives a mixture of 4- and 6-nitro derivatives, reflecting the directing power of the indole nitrogen. umn.edu The synthesis of 3,7-dinitroindole from ethyl 7-nitroindole-2-carboxylate demonstrates that a pre-existing nitro group at C7 can direct further substitution. umn.edu
Protecting groups are a key strategy for achieving regioselectivity. For instance, to achieve selective N-alkylation of an oxindole, the more acidic C3 proton can be masked with a protecting group, thereby directing the alkylating agent to the nitrogen atom. researchgate.net
Catalysis also plays a crucial role in controlling regioselectivity. Boron-trifluoride-catalyzed direct C3 methylation of indoles and oxindoles proceeds with high chemoselectivity, avoiding common side reactions like N-methylation. acs.org Similarly, enzymatic halogenation provides excellent catalyst-controlled regioselectivity, often leading to a single monobrominated product where chemical methods might produce a mixture of isomers. nih.gov The development of methods for regioselective synthesis, such as the non-acidic nitration to produce 3-nitroindoles, highlights the importance of tailored reaction conditions to achieve a specific substitution pattern. nih.gov
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent on Indoline Ring | Type | Activating/Deactivating | Ortho/Para or Meta Directing |
|---|---|---|---|
| -NH- (Amide) | Electron Donating | Activating | Ortho, Para (C4, C6) |
| -C=O (Amide Carbonyl) | Electron Withdrawing | Deactivating | Meta (C5, C7) |
| -COOH (Carboxylic Acid) | Electron Withdrawing | Deactivating | Meta |
| -NO₂ (Nitro) | Electron Withdrawing | Strongly Deactivating | Meta |
| -Br, -Cl (Halogen) | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | Ortho, Para |
Reactivity Profiles and Mechanistic Investigations of 3 Oxoindoline 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation, Decarboxylation)
The reactivity of 3-oxoindoline-2-carboxylic acid is significantly influenced by the interplay between its carboxylic acid functionality and the adjacent oxoindoline ring. This section explores key transformations involving the carboxylic acid group, providing insights into its synthetic utility.
Esterification: The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.comchemguide.co.uk In the case of this compound, esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Several catalysts and reagents have been developed to facilitate esterification under various conditions. For instance, silica (B1680970) chloride has been shown to be an effective catalyst for the esterification of carboxylic acids with alcohols. Other methods employ coupling reagents like TBTU, TATU, or COMU in the presence of organic bases, which allow for esterification at room temperature. organic-chemistry.org
Amidation: The formation of amides from carboxylic acids is another crucial transformation. Direct conversion of this compound to its corresponding primary amide can be achieved using urea (B33335) as a nitrogen source, catalyzed by substances like magnesium nitrate. nih.gov This method avoids the use of gaseous ammonia. nih.gov For the synthesis of secondary amides, similar direct methods can be employed. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride, which then readily reacts with a primary or secondary amine to form the amide. youtube.com Peptide coupling reagents are also widely used to facilitate amide bond formation under mild conditions. nih.govresearchgate.net
Decarboxylation: Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org this compound, being a β-keto acid, is prone to decarboxylation, particularly upon heating. organicchemistrytutor.comyoutube.com The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form, 3-oxindole. organicchemistrytutor.commasterorganicchemistry.comyoutube.com This process can be facilitated under both acidic and basic conditions. organicchemistrytutor.com In acidic conditions, intramolecular proton transfer can occur, while under basic conditions, a carboxylate ion is formed which then loses carbon dioxide. organicchemistrytutor.comyoutube.com
Interactive Data Table: Reactions of the Carboxylic Acid Group
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester |
| Amidation | Urea, Mg(NO₃)₂, Heat | Primary Amide |
| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., TBTU) | Corresponding Amide |
| Decarboxylation | Heat | 3-Oxindole |
Reactivity of the Oxoindoline Ring System
The oxoindoline core of this compound possesses a unique reactivity pattern, influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the benzene (B151609) ring.
Electrophilic Aromatic Substitution Patterns
For indole (B1671886) derivatives in general, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. rsc.orgic.ac.uk However, in 3-oxoindoline, the C3 position is already part of a carbonyl group. The reactivity of the benzene portion of the oxoindoline ring towards electrophiles is influenced by the deactivating nature of the lactam and carbonyl functionalities. Substitution will generally be directed to the positions meta to the deactivating groups, although the specific outcome can be complex and may depend on the reaction conditions and the nature of the electrophile.
Nucleophilic Additions and Substitutions
The carbonyl group at the C3 position of this compound is a key site for nucleophilic attack. masterorganicchemistry.comlibretexts.orgsavemyexams.comkhanacademy.org Nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgsavemyexams.com The outcome of this addition depends on the nature of the nucleophile and the reaction conditions. For example, the addition of Grignard reagents or hydride ions can lead to the formation of alcohols. numberanalytics.com
The reactivity of the C2 position is also significant. The presence of the carboxylic acid group at C2 makes this position susceptible to various transformations. For instance, reactions that proceed through an enolate intermediate can lead to functionalization at the C2 position.
Ring-Opening and Ring-Closing Pathways
The oxoindoline ring can undergo ring-opening reactions under certain conditions. For example, treatment with a strong base can lead to the cleavage of the amide bond, opening the five-membered ring. Conversely, ring-closing reactions are crucial for the synthesis of the oxoindoline scaffold itself. organic-chemistry.org
A notable reaction pathway involves the ring-opening of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles in the presence of a base, which proceeds through a 3H-indol-3-one intermediate. mdpi.com This intermediate can then undergo further reactions, including nucleophilic attack and rearrangement. mdpi.com Ring-opening of azetidines to form oxazolines has also been studied, highlighting the diverse pathways available for heterocyclic transformations. nih.govmdpi.com The mechanism of epoxide ring-opening with carboxylic acids has also been investigated, providing insights into acid-catalyzed cleavage of cyclic ethers. researchgate.netresearchgate.netsci-hub.se
Oxidation and Reduction Pathways of the Oxoindoline Core
The oxoindoline core can be subjected to both oxidation and reduction reactions, leading to a variety of functionalized products.
Oxidation: The oxidation of indoles is a common method for the synthesis of oxindoles. organic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.org For 3-oxoindoline itself, further oxidation can occur. For example, the oxidation of indole-3-acetic acid and oxindole-3-acetic acid can lead to hydroxylated derivatives. nih.gov Palladium-catalyzed oxidation of N-Boc indoles has been developed for the synthesis of 3-oxoindolines. thieme-connect.com Various oxidizing agents, including meta-chloroperoxybenzoic acid (mCPBA) and dimethyldioxirane, have been employed for the oxidation of indoles. thieme-connect.com
Reduction: The carbonyl group of the oxoindoline core can be reduced to a hydroxyl group or a methylene (B1212753) group. acs.org For example, sodium borohydride (B1222165) can be used to reduce oxindolylidene derivatives to 3-substituted oxindoles. acs.org Lithium aluminum hydride is a stronger reducing agent that can reduce the amide functionality as well. rsc.org The reduction of oxindoles can lead to the formation of indolines. researchgate.net The choice of reducing agent and reaction conditions determines the extent of reduction. acs.org
Detailed Reaction Mechanism Elucidation (e.g., Kinetic Studies, Transition State Analysis)
Detailed experimental kinetic studies and transition state analyses specifically for this compound are not extensively documented in the reviewed scientific literature. However, based on its structural features as a β-keto acid, its reactivity can be inferred, and insights can be drawn from studies on analogous compounds.
The most anticipated reaction of this compound is decarboxylation, a common characteristic of β-keto acids. youtube.comvedantu.commasterorganicchemistry.com This reaction is typically facilitated by heat and can proceed through a cyclic transition state.
General Mechanism of Decarboxylation of a β-Keto Acid:
The mechanism involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. organicchemistrytutor.com For this compound, this would lead to the formation of 3-oxoindoline (also known as oxindole).
Step 1: Formation of a Cyclic Transition State: The carbonyl oxygen of the ketone at the C-3 position can form a hydrogen bond with the acidic proton of the carboxylic acid at the C-2 position, leading to a six-membered cyclic transition state.
Step 2: Concerted Decarboxylation and Enol Formation: This is followed by a concerted process where the C-C bond between the carboxyl group and the indole ring cleaves, carbon dioxide is eliminated, and an enol is formed.
Step 3: Keto-Enol Tautomerization: The resulting enol of 3-hydroxyindole rapidly tautomerizes to the more stable 3-oxoindoline.
While specific kinetic data for this process in this compound is unavailable, studies on other β-keto acids show that the rate of decarboxylation is influenced by the stability of the intermediate enolate or enol. youtube.comorganicchemistrytutor.com
Insights from Related Compounds:
Mechanistic studies on related indoline (B122111) and oxindole (B195798) derivatives provide some context for the potential reactivity of this compound.
Reactivity of Indoline-2-carboxylic Acid: Studies on (S)-Indoline-2-carboxylic acid have explored its reactivity in peptide coupling reactions. These studies highlight challenges such as low reactivity and a tendency to form diketopiperazines, which are influenced by steric hindrance and the choice of coupling reagents. researchgate.net
Computational Studies on Oxindole Derivatives: Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and transition states of reactions involving oxindole scaffolds. acs.org These studies can predict reaction pathways, activation energies, and the geometries of transition states. researchgate.netyoutube.comlibretexts.org For instance, in the context of Michael additions to Michael acceptors, transition state calculations have been used to predict reaction rates. acs.org Although a specific computational study for this compound was not identified, such methods would be highly valuable for elucidating its reaction mechanisms.
Reactivity of 3-Substituted-2-oxoindoles: Research on 3-substituted-2-oxoindoles has shown their participation in various reactions, including condensation reactions and evaluations as kinase inhibitors. nih.govnih.gov The nature of the substituent at the C-3 position significantly influences the reactivity and biological activity of the oxindole core.
In the absence of direct experimental data, the reactivity of this compound remains a subject for future investigation. Kinetic studies, including the effects of temperature, pH, and catalysts on its decarboxylation, would provide valuable quantitative data. Furthermore, computational modeling would be a powerful tool to map the potential energy surface, characterize transition states, and provide a deeper understanding of the reaction dynamics at a molecular level.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D and 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Oxoindoline-2-carboxylic acid. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of magnetically active nuclei.
In ¹H NMR, the proton on the chiral center at the C2 position is of particular diagnostic importance. The chemical shift of the carboxylic acid proton is typically observed in the downfield region, often as a broad singlet, due to its acidic nature and participation in hydrogen bonding. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns that can be used to determine their relative positions.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbons of the keto and carboxylic acid groups are characteristically deshielded, appearing at the downfield end of the spectrum.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments are instrumental in unambiguously assigning all proton and carbon signals and confirming the indoline (B122111) ring system and the substitution pattern.
While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the molecule's structure and dynamics in the solid phase, offering insights into polymorphism and intermolecular interactions within the crystal lattice.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet, position can be concentration and solvent dependent. |
| ¹H (Aromatic) | 6.8 - 7.8 | Complex multiplets, specific shifts and couplings depend on substitution. |
| ¹H (C2-H) | ~4.5 - 5.5 | Shift is influenced by substituents and solvent. |
| ¹³C (C=O, Keto) | 190 - 205 | |
| ¹³C (C=O, Carboxylic Acid) | 170 - 185 | |
| ¹³C (Aromatic) | 110 - 150 | |
| ¹³C (C2) | ~65 - 75 |
Note: The data presented are typical ranges and can vary based on the specific derivative, solvent, and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.
Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the parent ion. The fragmentation of the indoline ring itself can also provide diagnostic ions that help to confirm the core structure. For instance, a common fragmentation involves the cleavage of the bond between the C2 and C3 positions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications in Structural Assignments
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of this compound, respectively, providing valuable information about the functional groups present.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the carbonyl groups and the N-H and O-H bonds. The spectrum will typically show two distinct carbonyl stretching absorptions: one for the keto group (C=O) and another for the carboxylic acid (C=O). The carboxylic acid O-H stretch appears as a very broad band due to hydrogen bonding. The N-H stretching vibration of the indoline ring is also a key diagnostic feature.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Amide | N-H stretch | 3200 - 3400 |
| Carbonyl (Keto) | C=O stretch | 1720 - 1740 |
| Carbonyl (Carboxylic Acid) | C=O stretch | 1700 - 1720 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions. The conjugated system, which includes the benzene ring and the carbonyl group, gives rise to strong absorptions in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers, provided a suitable single crystal can be grown.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration
This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration can be confidently assigned.
ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), is also indicative of the absolute configuration. These techniques are particularly powerful when X-ray crystallography is not feasible or when studying the molecule in solution.
Applications of 3 Oxoindoline 2 Carboxylic Acid As a Building Block and Scaffold in Organic and Medicinal Chemistry Research
Role as a Privileged Scaffold in Drug Design and Discovery Research
The 2-oxindole framework, of which 3-oxoindoline-2-carboxylic acid is a key derivative, is widely recognized as a "privileged scaffold" in drug discovery. nih.gov This term denotes a molecular structure that is capable of binding to multiple, often unrelated, biological targets with high affinity. The inherent structural features of the oxindole (B195798) ring system, including its ability to participate in hydrogen bonding, hydrophobic interactions, and pi-stacking, contribute to its promiscuous yet specific binding capabilities.
Derivatives of the 3-substituted-2-oxoindole class have been extensively synthesized and evaluated for their potential as therapeutic agents. nih.gov A notable area of investigation is their activity as kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The oxindole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. For instance, analogues synthesized by condensing isatin (B1672199) (an oxidized form of the oxindole core) with various amino acids have demonstrated inhibitory activity against serine/threonine kinases like CDK1/cyclin B, CDK5/p25, and GSK3α/β in the low micromolar range. nih.gov The presence and modification of the carboxylic acid function on the scaffold can be a tool to impart selectivity among different kinase families. nih.gov
The versatility of the oxindole scaffold is further highlighted by its incorporation into drugs targeting a variety of conditions. For example, Nintedanib, a potent indolinone derivative, is an approved treatment for idiopathic pulmonary fibrosis and certain types of cancer, acting as an angiokinase inhibitor. nih.gov This demonstrates the successful translation of research on oxindole-based scaffolds into clinically relevant therapies.
Table 1: Examples of Biologically Active 2-Oxoindole Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 3-Substituted-2-oxoindoles | Kinase inhibitors (CDK1/cyclin B, CDK5/p25, GSK3α/β) | nih.gov |
| 3-(Benzylidene)indolin-2-ones | CDK2 inhibitors (potential anticancer agents) | researchgate.net |
| 3-Methylene-2-oxoindoline-5-carboxamides | Antiproliferative activity against human lung adenocarcinoma cells | researchgate.net |
| Nintedanib | Angiokinase inhibitor (antifibrotic, anticancer) | nih.gov |
Utility in Natural Product Synthesis and Analog Preparation
The 2-oxindole core is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. nih.gov Consequently, this compound and its derivatives serve as crucial intermediates in the total synthesis of these natural products and in the preparation of their synthetic analogs. The ability to synthesize these complex molecules allows for further investigation of their therapeutic potential and the development of new drugs with improved properties.
The synthesis of analogs of naturally occurring oxindoles is a key strategy in medicinal chemistry to optimize activity, improve pharmacokinetic properties, and reduce toxicity. By systematically modifying the substituents on the this compound scaffold, chemists can explore the structure-activity relationships (SAR) of a particular class of compounds. This approach has been instrumental in the development of potent and selective drug candidates.
Precursor for the Synthesis of Complex Heterocyclic Systems
The reactivity of the 3-position of the oxindole ring makes this compound an exceptionally useful precursor for the synthesis of more complex heterocyclic systems. The presence of a ketone and a carboxylic acid at adjacent positions provides multiple reactive sites for a variety of chemical transformations.
One prominent application is in the construction of spirocyclic oxindoles, where the C3 position of the oxindole ring is shared with another ring system. These spiro-oxindoles are prevalent in many natural products and exhibit a wide range of biological activities. nih.gov For example, 3-oxoindoline derivatives can undergo [3+2] cycloaddition reactions with azomethine ylides, generated from the decarboxylation of α-amino acids, to form complex spiro-oxindolopyrrolidines. rsc.org This strategy allows for the rapid assembly of intricate molecular architectures from relatively simple starting materials.
Furthermore, the oxindole core can be fused with other heterocyclic rings to create novel polycyclic systems with unique pharmacological profiles. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused quinolines. mdpi.com The versatility of this compound as a building block enables the exploration of vast areas of chemical space, leading to the discovery of new bioactive molecules.
Table 2: Examples of Complex Heterocycles Derived from Oxindoles
| Reaction Type | Resulting Heterocyclic System | Reference |
| [3+2] Cycloaddition | Spiro-oxindolopyrrolidines | rsc.org |
| Condensation with Hydrazines | Pyrazole-fused quinolines | mdpi.com |
| Condensation with Indoline-2,3-dione | 3-Methyleneindolin-2-one derivatives | nih.gov |
Development of Chemical Probes and Tools for Biological Research
While direct evidence for the use of this compound itself as a chemical probe is not extensively documented in the provided search results, the broader class of oxindole derivatives holds significant potential in this area. Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study their function in living systems.
Given the established role of oxindoles as inhibitors of various enzymes, particularly kinases, they can be adapted for use as chemical probes. nih.gov By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the oxindole scaffold, researchers can visualize the localization of the target protein within cells or isolate it for further study. The development of such probes is crucial for target validation and for understanding the complex biological pathways in which these proteins are involved. The synthetic accessibility and tunable properties of this compound make it an attractive starting point for the design and synthesis of such specialized research tools.
Contribution to Combinatorial Chemistry and Diversity-Oriented Synthesis Libraries
The this compound scaffold is highly amenable to the principles of combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govcam.ac.ukfrontiersin.org These strategies aim to rapidly generate large collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. nih.gov
The oxindole core is particularly well-suited for DOS because the C3 position can be readily functionalized with a wide variety of substituents, leading to a vast array of different molecular shapes and functionalities. nih.gov This allows for the creation of libraries of compounds that explore a significant portion of chemical space. A notable example is the use of the oxindole scaffold in the construction of DNA-encoded libraries (DELs). nih.gov In this technology, each small molecule in the library is tagged with a unique DNA barcode, which allows for the rapid identification of compounds that bind to a specific protein target. The development of on-DNA transformations based on oxindole scaffolds has enabled the synthesis of diverse libraries that have been successfully used to identify hits for multiple protein targets. nih.gov This highlights the power of the oxindole scaffold in accelerating the drug discovery process.
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Strategies
The synthesis of oxindoles, including 3-oxoindoline-2-carboxylic acid and its derivatives, is a well-established area of organic chemistry. However, the demand for more efficient, sustainable, and diverse synthetic routes continues to drive innovation. Future research is poised to move beyond traditional methods, focusing on catalytic and bio-inspired approaches.
Recent years have seen a surge in the use of various metal catalysts for oxindole (B195798) synthesis, including palladium, rhodium, gold, and copper, which enable transformations not feasible with classical methods. organic-chemistry.orgbeilstein-journals.orgnih.gov For instance, palladium-catalyzed cyclization of α-chloroacetanilides and rhodium-catalyzed domino conjugate addition-arylation sequences have emerged as powerful tools for constructing the oxindole core. organic-chemistry.org Looking ahead, the development of tandem or cascade reactions initiated by a single catalyst to build molecular complexity in a single step from simple precursors will be a key focus. organic-chemistry.org The use of earth-abundant and non-toxic metals as catalysts is also a growing trend, aligning with the principles of green chemistry.
Furthermore, a bio-inspired approach, mimicking the biosynthesis of melanin (B1238610) pigments, has been reported for the synthesis of oxindoles through a catalytic aerobic dearomatization of phenols. nih.gov This strategy, which couples C-N bond formation with the reduction of molecular oxygen, represents a significant advance in sustainable chemistry and is expected to be further explored for the synthesis of a wider range of oxindole derivatives.
Discovery of New Biological Targets and Mechanisms
Derivatives of the indolinone scaffold have demonstrated a wide array of pharmacological activities, and the identification of novel biological targets remains a vibrant area of research. ontosight.aiontosight.ai While kinase inhibition is a well-established mechanism of action for many indolinone-based compounds, including inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2), future work will likely uncover new and unexpected cellular partners. google.comnih.gov
Recent studies have pointed towards the potential of indolinone derivatives to act as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer development. nih.gov The discovery of a drug-like, natural product-inspired DCAF11 ligand chemotype from an arylidene-indolinone also opens up new avenues for the development of bifunctional compounds for targeted protein degradation. biorxiv.org Additionally, research into 3-acylindole-2-carboxylic acids has identified cytosolic phospholipase A2 as a viable target. nih.gov
The exploration of bis-indolinone derivatives has revealed potent antiproliferative agents, and elucidating their precise mechanisms of action, which may involve the induction of various forms of programmed cell death, is an ongoing effort. nih.gov The coming years will likely see the application of advanced chemical biology and proteomic techniques to systematically map the interactome of this compound derivatives, leading to the identification of novel therapeutic targets and a deeper understanding of their polypharmacology.
Advanced Computational Modeling for Structure-Based Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold is set to expand significantly. nih.gov Structure-based drug design, which relies on the three-dimensional structure of a biological target, will continue to guide the rational design of more potent and selective indolinone derivatives. youtube.com
Researchers are increasingly using in silico methods to design and screen virtual libraries of oxindole-based compounds against various protein targets. nih.govnih.gov For example, molecular docking studies have been instrumental in understanding the binding modes of novel 1H-indole-2-carboxylic acid derivatives with the 14-3-3η protein, a target in liver cancer. nih.gov The use of computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds is also becoming standard practice, helping to identify candidates with better drug-like properties early in the discovery process.
Future directions will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a more dynamic and quantitative understanding of ligand-protein interactions. Machine learning and artificial intelligence are also poised to play a larger role in identifying novel scaffolds and predicting the biological activities of new this compound derivatives.
Exploration of Chemo- and Biocatalytic Applications
The development of catalytic methods for the synthesis of oxindoles is a testament to the power of both chemo- and biocatalysis. The future will see a greater emphasis on the development of asymmetric catalytic systems to produce enantioenriched this compound derivatives, which are often more potent and have better safety profiles than their racemic counterparts.
A wide range of chiral transition metal complexes and organocatalysts have been successfully employed in the asymmetric synthesis of 3-hydroxyoxindoles, a closely related class of compounds. beilstein-journals.orgnih.govrsc.org These methods, which include catalytic asymmetric allylation, Friedel-Crafts alkylation, and aldol (B89426) additions, provide access to chiral building blocks that can be further elaborated into complex drug candidates. beilstein-journals.org
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes such as halohydrin dehalogenase and epoxide hydrolase have been used in a dual-enzyme platform for the enantiocomplementary synthesis of chiral 3-hydroxy-3-hydroxymethyloxindoles. acs.org The use of enzymes for the oxidation of indoles to oxindoles also represents a promising green synthetic strategy. researchgate.net The discovery and engineering of new enzymes with tailored substrate specificities and catalytic activities will be a key driver of innovation in this area.
Integration with High-Throughput Screening and Chemical Biology Approaches
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. iu.eduthermofisher.com The this compound scaffold is well-suited for the construction of diverse chemical libraries for HTS campaigns.
A particularly exciting development is the integration of oxindole synthesis with DNA-encoded library technology (DELT). nih.gov This platform allows for the creation and screening of libraries containing billions of molecules, significantly increasing the chances of identifying novel hits against a wide range of protein targets. The development of robust on-DNA chemical transformations for the synthesis of diverse oxindole derivatives is an active area of research and is expected to yield novel drug leads in the coming years. nih.gov
Chemical biology approaches, which utilize small molecules to probe biological systems, will also play a crucial role in advancing our understanding of this compound derivatives. The use of these compounds as chemical probes can help to identify new biological pathways and validate novel drug targets. The combination of HTS, DELT, and chemical biology will undoubtedly accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
